[1-(2-Aminoethyl)piperidin-3-yl]methanol
Description
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of [1-(2-Aminoethyl)piperidin-3-yl]methanol follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms and multiple functional groups. The compound's official Chemical Abstracts Service registry number is 857637-03-7, which serves as a unique identifier in chemical databases and literature. The IUPAC name systematically describes the molecular structure by identifying the parent piperidine ring as the core structural unit, with specific positional designations for the attached substituents.
The nomenclature begins with the piperidine ring system, a six-membered saturated heterocycle containing one nitrogen atom at position 1. The substitution pattern involves two distinct functional groups: an aminoethyl chain attached to the nitrogen atom and a hydroxymethyl group positioned at carbon-3 of the piperidine ring. Alternative naming conventions found in chemical literature include variations such as "3-Piperidinemethanol, 1-(2-aminoethyl)-" which emphasizes different aspects of the molecular structure while maintaining chemical accuracy.
The systematic approach to naming this compound demonstrates the hierarchical nature of organic nomenclature, where the largest ring system serves as the base name and substituents are identified through numerical positioning. The compound's molecular formula C8H18N2O indicates the presence of eight carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and one oxygen atom, providing a complete compositional description. The structural complexity necessitates careful attention to stereochemical considerations, although specific stereoisomeric designations are not explicitly defined in the standard nomenclature for this particular compound.
Structure
2D Structure
Properties
IUPAC Name |
[1-(2-aminoethyl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-3-5-10-4-1-2-8(6-10)7-11/h8,11H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUPBMCLHKJMPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656214 | |
| Record name | [1-(2-Aminoethyl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857637-03-7 | |
| Record name | [1-(2-Aminoethyl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Aminoethyl)piperidin-3-yl]methanol typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reductive amination of piperidin-3-one with 2-aminoethanol in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Aminoethyl)piperidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of piperidin-3-one derivatives.
Reduction: Formation of various piperidine derivatives with different substituents.
Substitution: Formation of substituted piperidine compounds with diverse functional groups.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of [1-(2-Aminoethyl)piperidin-3-yl]methanol generally involves multi-step organic reactions that incorporate piperidine scaffolds. Recent studies have highlighted the importance of the piperidine ring in enhancing the biological activity of derivatives. For instance, a series of aminoethyl-substituted piperidine derivatives were synthesized and evaluated for their affinity to sigma-1 receptors, demonstrating significant interactions due to structural modifications at the nitrogen atom and the introduction of diverse substituents .
Biological Activities
2.1. Sigma Receptor Affinity
Research indicates that compounds with a piperidine core exhibit varying affinities for sigma receptors, particularly sigma-1 receptors, which are implicated in several neurological disorders. The introduction of aminoethyl groups enhances binding affinity, making these compounds potential candidates for treating conditions like depression and anxiety .
2.2. Anticancer Properties
Piperidine derivatives have been explored for their anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve interaction with specific cellular pathways related to tumor growth inhibition . The incorporation of this compound into novel anticancer agents has been proposed to improve efficacy against various cancer types.
2.3. Alzheimer’s Disease Treatment
Another promising application is in the treatment of Alzheimer’s disease. Compounds derived from piperidine structures have been reported to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes associated with neurodegeneration. The dual inhibition capability of these compounds suggests their potential as therapeutic agents for cognitive enhancement and neuroprotection .
Therapeutic Uses
3.1. Neurological Disorders
Given its affinity for sigma receptors and cholinesterases, this compound could be utilized in the development of drugs aimed at treating neurological disorders such as Alzheimer’s disease, schizophrenia, and depression . The ability to modulate neurotransmitter systems makes it a valuable candidate for further investigation.
3.2. Anti-inflammatory Applications
The compound has also shown promise in anti-inflammatory contexts. Research indicates that related piperidine derivatives can influence cytokine levels and exhibit protective effects against inflammatory diseases by modulating TNF-alpha and NF-kB pathways . This suggests potential applications in treating conditions such as rheumatoid arthritis and other inflammatory disorders.
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of [1-(2-Aminoethyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the piperidine ring provides structural stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Variations and Biological Activity:
- Thiazol-substituted derivatives: highlights that replacing the hydroxymethyl group with thiazol-4-yl or thiazol-5-yl substituents significantly alters pharmacological activity. For instance, 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives exhibit higher H3-receptor antagonistic potency (pA₂ up to 8.27) compared to thiazol-4-yl analogues (pA₂ 5.65–6.23) .
- Alkyl chain modifications : Elongating the alkyl chain from methyl to propyl in thiazol-5-yl derivatives enhances antagonistic activity, but further elongation reduces potency .
Table 1: Activity Comparison of Thiazol-substituted Derivatives
| Compound Class | Thiazol Position | Alkyl Chain Length | pA₂ Value |
|---|---|---|---|
| Thiazol-4-yl derivatives | 4 | Methyl | 5.65–6.23 |
| Thiazol-5-yl derivatives | 5 | Propyl | 8.27 |
Stereochemical and Aromatic Substituent Effects
- Chlorophenyl and methoxyphenyl derivatives: shows that stereochemistry and aromatic substituents influence enantiomeric excess (ee) and activity. For example, (2S,3S)-2-(3-chlorophenyl)-1-(4-methoxyphenyl)piperidin-3-yl)methanol has an ee of 89% and distinct NMR/HRMS profiles, suggesting enhanced target specificity compared to non-chiral analogues .
Table 2: Enantiomeric Excess of Piperidin-3-yl Methanol Derivatives
| Compound | [α]D²⁵ (c, solvent) | ee (%) |
|---|---|---|
| (2S,3S)-2-(3-chlorophenyl) derivative | +6.0 (CHCl₃) | 89 |
| (2S,3S)-2-(4-chlorophenyl) derivative | +10.4 (CHCl₃) | 88 |
Physicochemical Properties
- Solubility: [1-(2-Aminoethyl)piperidin-3-yl]methanol’s hydroxymethyl group enhances solubility in polar solvents like methanol and DMSO, similar to azo imidazole derivatives () .
- Lipophilicity: [1-(4-chlorophenyl)piperidin-3-yl]methanol () exists as an oil (MW 225.72), suggesting higher lipophilicity than the aminoethyl derivative due to the chlorophenyl group .
Table 3: Molecular Properties of Selected Analogues
| Compound | Molecular Weight | Appearance | Key Substituents |
|---|---|---|---|
| This compound | ~188.27* | Solid | Hydroxymethyl, aminoethyl |
| [1-(4-chlorophenyl)piperidin-3-yl]methanol | 225.72 | Oil | Chlorophenyl |
| [1-(6-Ethoxy-pyrimidin-4-yl) derivative | 237.30 | Solid | Ethoxy-pyrimidinyl |
*Calculated based on molecular formula.
Biological Activity
[1-(2-Aminoethyl)piperidin-3-yl]methanol, commonly referred to as AEP, is a piperidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interaction with various biological targets. This article provides a comprehensive overview of the biological activity of AEP, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H18N2O
- Molecular Weight : 158.24 g/mol
The presence of the piperidine ring and the aminoethyl side chain is significant for its biological interactions.
AEP's biological activity is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. It has been studied for its potential effects on:
- Neurotransmitter Modulation : AEP may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Its piperidine structure allows it to interact with receptors such as dopamine and serotonin.
- Enzyme Inhibition : AEP has shown potential in inhibiting certain enzymes associated with neurodegenerative diseases, suggesting a role in therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of AEP derivatives. For example, compounds related to AEP have demonstrated significant activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 µg/mL |
| Escherichia coli | 0.5 µg/mL |
| Candida albicans | 0.75 µg/mL |
These findings indicate that AEP and its derivatives possess potent antimicrobial properties, making them candidates for further development in treating infections caused by resistant strains .
Neuroprotective Effects
AEP has also been investigated for its neuroprotective effects. In vitro studies have shown that AEP can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a critical role in disease progression.
Study on Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of AEP derivatives against Candida auris, a multidrug-resistant pathogen. The results indicated that certain derivatives induced apoptotic cell death and cell cycle arrest in fungal cells, demonstrating their potential as antifungal agents .
Neuroprotective Study
Another significant study focused on the neuroprotective effects of AEP in animal models of neurodegeneration. The results showed that AEP treatment led to improved cognitive function and reduced neuronal loss in models of Alzheimer’s disease, suggesting a promising therapeutic role for this compound .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
